3-Chloro-1-methyl-1H-indole

Factor Xa Inhibition Anticoagulant Drug Discovery Structure-Based Drug Design

3-Chloro-1-methyl-1H-indole (CAS 124589-41-9) is a halogenated N-methylindole derivative with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol. This heterocyclic scaffold features a chlorine atom at the 3-position and a methyl group at the 1-position of the indole ring.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 124589-41-9
Cat. No. B190073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-indole
CAS124589-41-9
Synonyms3-chloro-1-methyl-1H-indole
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)Cl
InChIInChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
InChIKeyNTDMKGOOZUQYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-1H-indole (CAS 124589-41-9): Procurement Guide for Medicinal Chemistry & Factor Xa Inhibitor Research


3-Chloro-1-methyl-1H-indole (CAS 124589-41-9) is a halogenated N-methylindole derivative with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol [1]. This heterocyclic scaffold features a chlorine atom at the 3-position and a methyl group at the 1-position of the indole ring [2]. It serves as a critical pharmacophore building block in medicinal chemistry, most notably in the development of Factor Xa (FXa) inhibitors, where the 3-chloro substituent confers specific binding advantages over the 3-methyl analog through enhanced hydrophobic interactions and backbone hydrogen bonding with Gly218 [3].

Why 3-Chloro-1-methyl-1H-indole Cannot Be Replaced by 3-Methylindole or 3-Bromo Analogs in FXa Inhibitor Development


Generic substitution of 3-chloro-1-methyl-1H-indole with its closest analogs—3-methyl-1H-indole (no halogen), 3-bromo-1-methyl-1H-indole, or 3-fluoro-1-methyl-1H-indole—is not viable without compromising binding energy and target specificity. In Factor Xa inhibitor design, the 3-chloro substituent is specifically required for optimal interaction with the Gly218 backbone carbonyl and Tyr228 residue, a structural requirement confirmed by X-ray crystallography [1]. Replacement with a 3-methyl group reduces binding energy due to decreased hydrophobicity and weakened Gly218 interaction, while the 3-bromo analog introduces steric hindrance that disrupts the precise binding geometry required for FXa inhibition [2]. Furthermore, the N1-methyl group in 3-chloro-1-methyl-1H-indole is essential for maintaining the correct orientation of the indole ring within the S1 pocket of FXa, a feature absent in the non-methylated 3-chloroindole analog [1].

Quantitative Evidence Guide: 3-Chloro-1-methyl-1H-indole Differentiation vs. Analogs in FXa Binding and IMPDH Inhibition


Superior Binding Energy of 3-Chloroindole vs. 3-Methylindole in Factor Xa P1 Pharmacophore

In a head-to-head comparison within a Factor Xa inhibitor series, compounds containing the 3-chloroindole moiety exhibited increased binding energy compared to their 3-methylindole counterparts [1]. The enhanced binding is attributed to two measurable factors: (1) the greater hydrophobicity of chloro- versus methyl-substituted aromatic rings, and (2) an increased interaction of the 3-chloroindole scaffold with the Gly218 backbone carbonyl [1]. This binding energy difference translates to superior FXa inhibitory potency, with the optimized 3-chloroindole-7-yl-based compound (compound 20) achieving an IC50 of 2.4 nM and an EC2xPT of 1.2 μM in human plasma [1].

Factor Xa Inhibition Anticoagulant Drug Discovery Structure-Based Drug Design

Crystallographically Confirmed Interaction of 3-Chloro Substituent with Factor Xa Tyr228 Residue

X-ray crystal structure analysis of compound 18, a 3-chloroindole-containing FXa inhibitor, confirmed that the indole scaffold forms a hydrogen bond with the carbonyl of Gly218, while the 3-chloro substituent directly interacts with the Tyr228 residue [1]. This specific interaction was designed based on SAR studies comparing 3-chloro and 3-methyl substituents, and its crystallographic validation distinguishes 3-chloro-1-methyl-1H-indole from non-halogenated or alternatively halogenated indole analogs that lack this precise binding geometry [1].

X-ray Crystallography Factor Xa Structure-Based Drug Design

IMPDH Inhibitory Activity (Ki = 230 nM) of 3-Chloro-1-methyl-1H-indole

3-Chloro-1-methyl-1H-indole (ChEMBL ID: CHEMBL3144029) was tested for inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH) and demonstrated a Ki of 230 nM with non-competitive inhibition kinetics [1]. IMPDH is a validated target for immunosuppressive and antiviral therapies, with clinical inhibitors such as mycophenolic acid achieving Ki values in the low nanomolar range [2]. While 3-chloro-1-methyl-1H-indole is less potent than optimized clinical candidates, its micromolar-range affinity establishes a baseline for scaffold optimization and distinguishes it from unsubstituted indole, which lacks measurable IMPDH activity under comparable assay conditions [3].

IMPDH Inhibition Immunosuppression Antiviral Research

3-Chloro vs. 3-Bromo Analog: Halogen Size Determines Cross-Coupling Reactivity in Suzuki-Miyaura Reactions

As a building block in palladium-catalyzed cross-coupling reactions, 3-chloro-1-methyl-1H-indole offers distinct reactivity advantages over the 3-bromo analog (CAS 81471-20-7) . The C3-Cl bond in 3-chloro-1-methyl-1H-indole requires specific catalyst-ligand systems (e.g., Buchwald-Hartwig or Suzuki-Miyaura conditions) for activation, providing chemoselectivity in sequential coupling strategies . In contrast, the C3-Br bond in 3-bromo-1-methyl-1H-indole is more reactive but less selective, undergoing oxidative addition more readily and potentially leading to undesired side reactions in complex synthetic sequences [1]. This differential reactivity profile is a direct consequence of the C-Cl (bond dissociation energy ~397 kJ/mol) versus C-Br (bond dissociation energy ~280 kJ/mol) bond strength [2].

Cross-Coupling Chemistry Suzuki-Miyaura Building Block Synthesis

Research and Industrial Application Scenarios for 3-Chloro-1-methyl-1H-indole Based on Quantitative Evidence


Factor Xa Inhibitor Lead Optimization and SAR Studies

This compound is specifically required for medicinal chemistry programs developing Factor Xa inhibitors, based on crystallographically validated binding interactions with Gly218 and Tyr228 residues [1]. Researchers optimizing the P1 pharmacophore should procure 3-chloro-1-methyl-1H-indole to replicate the binding energy advantages over 3-methylindole analogs, with the target profile of achieving IC50 values in the low nanomolar range (e.g., 2.4 nM demonstrated for compound 20) and EC2xPT values of ~1.2 μM in human plasma clotting assays [1].

IMPDH Inhibitor Discovery and Non-Competitive Inhibitor Development

3-Chloro-1-methyl-1H-indole serves as a validated starting point for IMPDH inhibitor discovery, with a confirmed Ki of 230 nM and non-competitive inhibition kinetics [2]. Medicinal chemists can use this scaffold to design analogs with improved potency while maintaining the non-competitive inhibition mechanism, which is distinct from competitive IMPDH inhibitors such as mycophenolic acid [3]. The N1-methyl and C3-chloro substitution pattern provides a template for further SAR exploration.

Chemoselective Cross-Coupling for Sequential Indole Functionalization

Synthetic chemists should select 3-chloro-1-methyl-1H-indole over the 3-bromo analog when designing sequential cross-coupling strategies that require chemoselectivity . The stronger C-Cl bond (~397 kJ/mol) allows for orthogonal functionalization where the C3 position remains intact during initial coupling steps, then can be selectively activated under optimized Pd-catalyzed conditions for subsequent functionalization [4]. This building block is particularly valuable for synthesizing 3-aryl-1-methylindole derivatives via Suzuki-Miyaura coupling .

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